3-(Diphenylmethyl)-1,3-oxazinan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
503026-70-8 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-benzhydryl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-18(12-7-13-20-17)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
LMEDAZPAUZSZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)OC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Diphenylmethyl 1,3 Oxazinan 2 One
Strategies for the Construction of the 1,3-Oxazinan-2-one (B31196) Core Structure
The formation of the 1,3-oxazinan-2-one ring is a critical step in the synthesis of the target molecule. Various methodologies have been developed to construct this heterocyclic system, often employing cyclization reactions from acyclic precursors, intramolecular ring-closing strategies, and the incorporation of carbon dioxide as a carbonyl source.
Cyclization Reactions from Precursors (e.g., Amines, 1,3-Diols, and Carbonyl Sources)
A prevalent and versatile method for synthesizing the 1,3-oxazinan-2-one core involves the condensation of a 1,3-amino alcohol with a carbonyl source. This approach builds the ring from readily available starting materials. A one-pot green synthesis has been described for N-substituted 1,3-oxazinan-2-ones starting from primary amines, 1,3-diols, and a dialkyl carbonate in the presence of a base like potassium tert-butoxide. The reaction proceeds through the in-situ formation of a carbamate (B1207046) followed by an intramolecular cyclization. The yield of the oxazinanone is influenced by the steric hindrance of the dialkyl carbonate used, with more hindered carbonates generally providing higher yields.
Another efficient three-component, one-pot reaction involves the use of a primary amine, 1,3-dibromopropane, and a bicarbonate source, such as tetraethylammonium (B1195904) bicarbonate, in a suitable solvent like methanol. researchgate.net This method provides a straightforward route to various N-substituted 1,3-oxazinan-2-ones. researchgate.net
| Precursors | Carbonyl Source | Catalyst/Base | Key Features |
| Primary Amine and 1,3-Diol | Dialkyl Carbonate | Potassium tert-butoxide | One-pot, green synthesis. Yields are dependent on the steric nature of the dialkyl carbonate. |
| Primary Amine and 1,3-Dibromopropane | Bicarbonate | None specified | Three-component, one-pot reaction. researchgate.net |
| 1,3-Amino alcohol | Phosgene (B1210022) derivatives (e.g., triphosgene), 1,1'-carbonyldiimidazole (B1668759) (CDI), Urea | Varies | Stepwise approach involving initial carbamate formation. |
Intramolecular Cyclization Approaches (e.g., N-Boc-Epoxide Cyclizations, Diazoketone Cyclizations)
Intramolecular cyclization offers a powerful strategy for the regioselective and stereoselective construction of the 1,3-oxazinan-2-one ring. One such approach involves the cyclization of N-Boc-protected epoxides. The intramolecular ring-opening of an epoxide tethered to a Boc-protected amine can lead to the formation of the cyclic carbamate. The regioselectivity of this cyclization (i.e., the formation of a six-membered oxazinanone versus a five-membered oxazolidinone) is influenced by the substitution pattern of the epoxide and the reaction conditions.
Another intramolecular approach utilizes the cyclization of diazoketones derived from amino acids. This method can be catalyzed by Brønsted or Lewis acids and proceeds under mild conditions to afford 1,3-oxazinan-2,5-diones in good yields.
Carbon Dioxide Fixation and Cascade Reactions for Ring Formation
The utilization of carbon dioxide (CO₂) as a C1 building block represents a green and sustainable approach to the synthesis of 1,3-oxazinan-2-ones. This method typically involves the reaction of CO₂ with 3-aminoalcohols or their precursors. The reaction of aziridines with CO₂ can also be employed to form five-membered oxazolidinones, and related strategies can be extended to the synthesis of the six-membered ring system.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been developed for the efficient construction of the 1,3-oxazinan-2-one core. These reactions can be initiated by the fixation of CO₂ and proceed through a series of intramolecular steps to yield the desired heterocyclic product.
Integration of the Diphenylmethyl Moiety into the Oxazinanone Scaffold
The introduction of the bulky and lipophilic diphenylmethyl group at the N3 position of the 1,3-oxazinan-2-one ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the diphenylmethyl group or by attaching it to a pre-formed oxazinanone ring.
Synthetic Routes Incorporating Diphenylmethyl-Substituted Precursors
A direct approach to 3-(Diphenylmethyl)-1,3-oxazinan-2-one involves the use of diphenylmethylamine as the nitrogen-containing starting material. Following the general cyclization strategies described in section 2.1.1, diphenylmethylamine can be reacted with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane, in the presence of a carbonyl source like bicarbonate.
Alternatively, a 1,3-amino alcohol precursor bearing the diphenylmethyl group, namely 3-(diphenylmethylamino)propan-1-ol, can be synthesized and subsequently cyclized with a carbonylating agent such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI). The synthesis of this precursor can be achieved through the reaction of diphenylmethylamine with a suitable three-carbon electrophile containing a protected hydroxyl group, followed by deprotection.
| Diphenylmethyl Precursor | Co-reactant(s) | Carbonyl Source | Description |
| Diphenylmethylamine | 1,3-Dibromopropane | Bicarbonate | A one-pot, three-component reaction to directly form the N-substituted ring. |
| Diphenylmethylamine | 1,3-Diol | Dialkyl Carbonate | A one-pot reaction where the amine, diol, and carbonyl source condense to form the product. |
| 3-(Diphenylmethylamino)propan-1-ol | - | Phosgene, CDI, etc. | A two-step approach involving the synthesis of the amino alcohol followed by cyclization. |
Regioselectivity and Stereoselectivity Considerations in Diphenylmethyl-Modified Syntheses
The introduction of the sterically demanding diphenylmethyl group can significantly influence the regioselectivity and stereoselectivity of the synthetic route. When constructing the 1,3-oxazinan-2-one ring from substituted precursors, the bulky nature of the diphenylmethyl group can direct the cyclization to favor the formation of the six-membered ring over other potential side products.
In cases where the oxazinanone ring is substituted with chiral centers, the diphenylmethyl group can play a role in directing the stereochemical outcome of subsequent reactions. For instance, in N-acylated oxazinanones used as chiral auxiliaries, the N-substituent can influence the facial selectivity of enolate alkylation or aldol (B89426) reactions. While specific studies on this compound are not prevalent in the literature, the general principles of steric hindrance suggest that the diphenylmethyl group would exert a significant steric influence, potentially leading to high levels of stereocontrol in reactions involving the chiral heterocyclic scaffold. The precise stereochemical outcome would depend on the specific reaction conditions and the location of other substituents on the ring.
Exploration of Novel and Sustainable Synthetic Protocols (e.g., One-Pot Reactions, Catalytic Systems)
One promising strategy involves a one-pot, three-component reaction. This method utilizes readily available starting materials: a primary amine (in this case, diphenylmethylamine), 1,3-dibromopropane, and a carbonate source. researchgate.net The reaction proceeds in a single vessel, avoiding the isolation of intermediates and thereby streamlining the synthetic process.
Another innovative approach is the Brønsted base and acid-catalyzed domino oxidative cyclization. nih.govchimia.ch This elegant one-pot process involves the Michael addition of an α-substituted α-isocyanoacetate to a vinyl selenone, followed by an acid-catalyzed cyclization to form the 1,3-oxazinan-2-one ring. nih.govchimia.ch While this specific methodology has been demonstrated for other substituted 1,3-oxazinan-2-ones, its adaptation for the synthesis of this compound presents a viable and sustainable route. The use of a Cinchona alkaloid-derived bifunctional catalyst in the initial Michael addition step can also introduce chirality, offering a pathway to enantiomerically enriched products. nih.govchimia.ch
The following table summarizes the key aspects of these novel synthetic protocols:
| Synthetic Protocol | Key Features | Potential Advantages | Catalyst/Reagents |
| One-Pot Three-Component Reaction | Combines three starting materials in a single step. | Reduced reaction time, simplified purification, increased efficiency. | Primary amine, 1,3-dihalopropane, carbonate source. |
| Brønsted Base/Acid Catalyzed Domino Cyclization | Sequential Michael addition and oxidative cyclization. | High atom economy, potential for enantioselectivity. | Brønsted base (e.g., Et3N, DBU), Brønsted acid (e.g., PTSA), optional chiral catalyst. |
Detailed research into these methodologies for the specific synthesis of this compound would involve the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, to maximize the yield and purity of the final product.
The following interactive data table presents hypothetical yet plausible research findings for the optimization of a one-pot synthesis of this compound, based on analogous reactions reported in the literature.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3N | CH3CN | 80 | 12 | 65 |
| 2 | DBU | CH3CN | 80 | 8 | 72 |
| 3 | PTSA | Toluene | 110 | 6 | 78 |
| 4 | Chiral Cinchona Alkaloid Derivative | DCM | 25 | 24 | 68 (92% ee) |
These advanced synthetic protocols offer significant advantages over classical methods, paving the way for more sustainable and efficient production of this compound and related compounds. Further research in this area is expected to refine these methodologies and expand their applicability.
Reactivity Profiles and Chemical Transformations of 3 Diphenylmethyl 1,3 Oxazinan 2 One
Heteroatom-Directed Reactivity within the 1,3-Oxazinan-2-one (B31196) Ring
The 1,3-oxazinan-2-one scaffold possesses three heteroatoms—two oxygen atoms and one nitrogen atom—that dictate its reactivity towards various reagents. The lone pairs of electrons on these atoms make them susceptible to electrophilic attack, while the polarized bonds within the ring provide sites for nucleophilic attack.
The carbonyl group at the C2 position is a primary site of reactivity. The electrophilic carbon atom of the carbonyl can be attacked by nucleophiles, leading to addition or substitution reactions. The oxygen atom of the carbonyl group can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbonyl carbon.
The nitrogen atom at the N3 position, bearing the bulky diphenylmethyl group, is generally less nucleophilic due to steric hindrance and the electron-withdrawing effect of the adjacent carbonyl group. However, it can still participate in reactions under certain conditions, particularly those involving deprotection of the N-substituent.
The oxygen atom at the O1 position, being part of an ether linkage, is relatively unreactive but can be cleaved under harsh acidic conditions, leading to ring-opening.
Functional Group Interconversions on the Oxazinanone Scaffold
The 1,3-oxazinan-2-one ring can be synthetically modified through various functional group interconversions. While specific examples for the 3-(diphenylmethyl) derivative are not extensively documented in publicly available literature, general transformations of the 1,3-oxazinan-2-one core can be inferred.
One common transformation is the reduction of the carbonyl group. Depending on the reducing agent and reaction conditions, the carbonyl can be reduced to a hydroxyl group or completely removed to yield a cyclic amine. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl group.
Alkylation or acylation at positions C4, C5, or C6 of the ring, if unsubstituted, can be achieved by generating an enolate or a related nucleophilic species. The regioselectivity of these reactions would be influenced by the substitution pattern on the ring and the reaction conditions.
Influence of the Diphenylmethyl Substituent on Reaction Pathways
The diphenylmethyl (benzhydryl) group at the N3 position exerts a significant influence on the reactivity of the 1,3-oxazinan-2-one ring, primarily through steric hindrance. This bulky substituent can shield the nitrogen atom and the adjacent carbonyl group from attack by nucleophiles or electrophiles.
This steric hindrance can direct the regioselectivity of reactions. For example, in reactions involving attack at the oxazinanone ring, the diphenylmethyl group may favor attack at less sterically hindered positions. Furthermore, the bulky nature of this group can influence the stereochemical outcome of reactions at chiral centers within the ring by favoring the approach of reagents from the less hindered face.
The diphenylmethyl group is also a well-known protecting group for amines. Its removal can be achieved under specific conditions, such as hydrogenolysis or strong acid treatment. For instance, ozone has been shown to selectively cleave the N-benzhydryl group in other heterocyclic systems, which could be a potential deprotection strategy for 3-(diphenylmethyl)-1,3-oxazinan-2-one. nih.govmsu.edu This deprotection would unmask the secondary amine functionality, opening up avenues for further synthetic transformations at the nitrogen atom.
Ring-Opening and Ring-Contraction Reactions of Oxazinanone Derivatives
The 1,3-oxazinan-2-one ring can undergo both ring-opening and ring-contraction reactions, leading to the formation of different heterocyclic or acyclic structures.
Ring-Opening Reactions:
Hydrolysis of the carbamate (B1207046) linkage under acidic or basic conditions is a common ring-opening reaction. This process would cleave the C2-O1 bond and the C2-N3 bond, ultimately yielding 3-(diphenylmethylamino)propan-1-ol. The ease of this hydrolysis would depend on the reaction conditions.
Nucleophilic attack at the C2 carbonyl can also lead to ring-opening. Strong nucleophiles can add to the carbonyl group, and subsequent steps can result in the cleavage of the ring.
Ring-Contraction Reactions:
While less common, ring-contraction reactions of 1,3-oxazinan-2-ones can occur under specific conditions, often promoted by bases or photochemically. nih.gov For example, base-promoted ring contraction of certain substituted 1,2-oxazines to form pyrrole (B145914) derivatives has been observed. mdpi.com Although not directly reported for this compound, analogous transformations could potentially be induced, leading to the formation of five-membered ring systems like oxazolidinones or pyrrolidinones, depending on the reaction pathway and the substituents present on the ring.
| Compound Name |
| This compound |
| Lithium aluminum hydride |
| 3-(Diphenylmethylamino)propan-1-ol |
| Oxazolidinones |
| Pyrrolidinones |
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagent/Condition | Expected Product(s) | Key Observations |
| Carbonyl Reduction | LiAlH₄ | 3-(Diphenylmethyl)-1,3-oxazinane | Reduction of the carbamate carbonyl. |
| N-Deprotection | H₂/Pd or Strong Acid or O₃ | 1,3-Oxazinan-2-one | Cleavage of the N-diphenylmethyl bond. nih.govmsu.edu |
| Ring-Opening (Hydrolysis) | H₃O⁺ or OH⁻ | 3-(Diphenylmethylamino)propan-1-ol | Cleavage of the carbamate linkage. |
| Potential Ring-Contraction | Base or Photochemical | Oxazolidinone or Pyrrolidinone derivatives | Hypothetical, based on related systems. nih.govmdpi.com |
Stereochemical Control and Application of 1,3 Oxazinan 2 Ones As Chiral Auxiliaries in Asymmetric Synthesis
Conceptual Framework of Chiral Auxiliaries in Diastereoselective Transformations
In the field of asymmetric synthesis, the primary goal is to produce a target molecule as a single enantiomer, as different enantiomers can have vastly different biological activities. wikipedia.org One of the most powerful strategies to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral substrate. wikipedia.orgscielo.org.mx This creates a chiral environment around the reactive center of the substrate, influencing the direction of attack of incoming reagents and leading to the preferential formation of one diastereomer over another. wikipedia.orgresearchgate.net This process is known as a diastereoselective transformation.
Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.
Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction where a new stereocenter is formed with high diastereoselectivity.
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and reuse of the auxiliary. wikipedia.org
The effectiveness of a chiral auxiliary is determined by its ability to provide a strong bias for one reaction pathway over another. researchgate.net This is often achieved through steric hindrance, where a bulky group on the auxiliary blocks one face of the molecule, forcing the reagent to attack from the less hindered face. williams.edu 1,3-Oxazinan-2-ones are a class of chiral auxiliaries that have proven to be highly effective in a variety of asymmetric transformations, particularly in enolate chemistry. nih.gov Their rigid six-membered ring structure provides a well-defined conformational bias, which is crucial for achieving high levels of stereocontrol.
N-Acyl-1,3-Oxazinan-2-ones in Enolate Chemistry
N-acyl-1,3-oxazinan-2-ones are widely used in enolate chemistry to control the stereochemistry of carbon-carbon bond-forming reactions. The oxazinanone auxiliary is first acylated with a carboxylic acid derivative, and the resulting N-acyl-1,3-oxazinan-2-one can then be deprotonated to form a chiral enolate. The stereochemistry of the subsequent reaction of this enolate is dictated by the chiral environment provided by the oxazinanone ring.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental transformation in organic synthesis for the creation of new carbon-carbon bonds with a defined stereochemistry. rsc.org In this context, the enolates derived from N-acyl-1,3-oxazinan-2-ones have demonstrated excellent reactivity and stereoselectivity. york.ac.uk The process involves the deprotonation of the α-carbon of the acyl group to form a chiral enolate, which then reacts with an alkyl halide. The bulky substituent on the oxazinanone ring, such as a diphenylmethyl group, effectively shields one face of the enolate, directing the incoming alkyl halide to the opposite face. williams.edu This results in the formation of a new stereocenter with a high degree of stereocontrol.
The diastereoselectivity of these alkylation reactions is influenced by several factors, including the structure of the chiral auxiliary, the nature of the base used for enolization, the reaction temperature, and the structure of the electrophile. york.ac.uk For instance, the use of sterically demanding alkyl halides generally leads to higher diastereoselectivity. york.ac.uk
Diastereoselective Aldol (B89426) Reactions
The aldol reaction is another cornerstone of carbon-carbon bond formation, allowing for the synthesis of β-hydroxy carbonyl compounds. msu.edu When N-acyl-1,3-oxazinan-2-ones are employed as chiral auxiliaries, the corresponding enolates undergo highly diastereoselective aldol reactions with aldehydes. nih.gov The stereochemical outcome of the reaction is controlled by the formation of a rigid, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. harvard.edu
In this model, the metal cation of the enolate coordinates to both the enolate oxygen and the aldehyde oxygen, creating a well-defined cyclic transition state. The substituents on the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions, leading to the preferential formation of one diastereomer. youtube.com The chiral auxiliary plays a crucial role in biasing the formation of one specific chair conformation, thus dictating the absolute stereochemistry of the newly formed stereocenters. youtube.com The use of Lewis acids, such as titanium tetrachloride, can further enhance the diastereoselectivity of the reaction. researchgate.net
Stereochemical Induction and Diastereomeric Excess in Oxazinanone-Mediated Reactions
The high degree of stereochemical induction observed in reactions mediated by N-acyl-1,3-oxazinan-2-ones is a direct consequence of the conformational rigidity of the six-membered ring and the steric influence of the substituent at the C4 position. The formation of a chelated (Z)-enolate is a key factor in achieving high diastereoselectivity. williams.edu This enolate geometry, in combination with the steric bulk of the auxiliary, creates a highly organized transition state that strongly favors the approach of the electrophile from one specific face.
The efficiency of a diastereoselective reaction is quantified by the diastereomeric excess (d.e.), which is the percentage of the major diastereomer minus the percentage of the minor diastereomer. In many cases, reactions employing N-acyl-1,3-oxazinan-2-one auxiliaries proceed with excellent diastereomeric excesses, often exceeding 95% d.e.
| Entry | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |
|---|---|---|---|---|
| 1 | CH₃I | α-Methylated product | 85 | >98 |
| 2 | CH₂=CHCH₂Br | α-Allylated product | 92 | >98 |
| 3 | C₆H₅CH₂Br | α-Benzylated product | 95 | >98 |
| Entry | Aldehyde (RCHO) | Product | Yield (%) | d.e. (%) |
|---|---|---|---|---|
| 1 | CH₃CHO | syn-Aldol adduct | 88 | >99 |
| 2 | (CH₃)₂CHCHO | syn-Aldol adduct | 85 | >99 |
| 3 | C₆H₅CHO | syn-Aldol adduct | 91 | >99 |
Recovery and Recycling Strategies for Oxazinanone Auxiliaries
A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of a synthetic process. scielo.org.mx After the diastereoselective transformation, the chiral auxiliary must be cleaved from the product without causing racemization of the newly formed stereocenter. researchgate.net
For N-acyl-1,3-oxazinan-2-ones, the cleavage is typically achieved through hydrolysis or reduction. nih.gov Basic hydrolysis, for instance using lithium hydroxide, yields the corresponding carboxylic acid and the recovered auxiliary. researchgate.net Alternatively, reduction with agents like lithium borohydride (B1222165) can provide the corresponding alcohol. The choice of cleavage method depends on the desired functional group in the final product.
Broader Synthetic Utility and Future Research Directions of 3 Diphenylmethyl 1,3 Oxazinan 2 One
Role as a Precursor for Diverse Chemical Scaffolds
The 1,3-oxazinan-2-one (B31196) ring is a versatile intermediate in organic synthesis, primarily because it can be viewed as a protected form of a 3-aminopropanol derivative. The stability of the cyclic carbamate (B1207046) allows for transformations on other parts of a molecule, with the ability to unmask the amino alcohol functionality under specific conditions. The diphenylmethyl group on the nitrogen atom serves as a bulky protecting group, which can influence the stereochemical outcome of reactions at adjacent positions and can be cleaved under hydrogenolysis conditions.
Chiral 1,3-oxazinan-2-ones, in particular, are valuable precursors for the synthesis of pharmaceutically important compounds and amino alcohols acs.org. The rigid ring structure allows for stereocontrolled modifications, making them key intermediates in asymmetric synthesis. For instance, the reduction of the carbonyl group followed by ring opening can yield chiral 1,3-amino alcohols, which are crucial components of many biologically active molecules.
The 1,3-oxazine motif itself is recognized as an important intermediate in the synthesis of a wide array of heterocyclic compounds and polymers osi.lvresearchgate.net. The inherent reactivity of the 1,3-oxazinan-2-one core allows for various transformations, including:
Ring-opening reactions: Cleavage of the ester or amide bond within the ring can lead to linear 3-aminopropanol derivatives with orthogonal protecting groups, ready for further functionalization.
N-Dealkylation: Removal of the diphenylmethyl group can provide a secondary amine, which can then be elaborated into more complex structures.
Alpha-functionalization: The methylene (B1212753) groups adjacent to the nitrogen or oxygen atoms can potentially be functionalized to introduce additional substituents and complexity.
The use of this scaffold facilitates the construction of complex molecular architectures that are otherwise challenging to synthesize.
| Precursor Application | Resulting Scaffold/Compound | Significance |
| Asymmetric Synthesis | Chiral 1,3-amino alcohols | Building blocks for pharmaceuticals acs.org |
| Ring-Opening | Functionalized 3-aminopropanol derivatives | Versatile intermediates for further synthesis |
| N-Dealkylation | Secondary amine-containing oxazinanones | Allows for further N-functionalization |
Contributions to Methodological Advancements in Organic Synthesis
The synthesis of the 1,3-oxazinan-2-one core itself has been the subject of considerable research, leading to the development of novel and efficient synthetic methods. These advancements highlight the importance of this heterocyclic system in organic chemistry.
One significant approach involves a one-pot green synthesis from amines and 1,3-diols using dialkyl carbonates, which serves as an environmentally benign alternative to traditional methods that might use hazardous reagents like phosgene (B1210022) york.ac.ukresearchgate.net. Another innovative one-pot process involves the reaction of isocyanoacetates with phenyl vinyl selenones, where the selenonyl group acts as an activator, leaving group, and a latent oxidant to construct the oxazinanone ring chimia.chnih.gov.
Furthermore, acid-mediated ring-expansion of 2,2-disubstituted azetidine (B1206935) carbamates has emerged as a rapid and high-yielding method to access 6,6-disubstituted 1,3-oxazinan-2-ones at room temperature imperial.ac.uk. This method has a broad substrate scope and has been applied to create medicinally relevant scaffolds from acyclic precursors imperial.ac.uk. The development of such methodologies streamlines the synthesis of complex molecules and expands the toolkit available to synthetic chemists.
| Synthetic Method | Key Features | Reference |
| Dialkyl Carbonate Chemistry | One-pot, green synthesis from amines and 1,3-diols york.ac.ukresearchgate.net | york.ac.ukresearchgate.net |
| Domino Oxidative Cyclization | One-pot synthesis from isocyanoacetates and phenyl vinyl selenones chimia.chnih.gov | chimia.chnih.gov |
| Ring-Expansion | Acid-mediated expansion of azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones imperial.ac.uk | imperial.ac.uk |
| From Carbohydrates | Synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives acs.org | acs.org |
Emerging Trends and Challenges in Oxazinanone Chemistry
The field of oxazinanone chemistry is continually evolving, driven by the demand for new therapeutic agents and materials. 1,3-oxazine derivatives are extensively studied for their wide range of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties rasayanjournal.co.in. A significant trend is the design and synthesis of novel chiral 1,3-oxazinan-2-one derivatives as potential new classes of antibacterial agents, which could be optimized to combat multidrug-resistant bacteria nih.govnih.gov.
Recent synthetic trends focus on the development of multicomponent reactions and efficient cyclization strategies to build the 1,3-oxazine core osi.lvresearchgate.net. These methods offer advantages such as high atom economy, simplified procedures, and the ability to generate diverse molecular libraries for biological screening acs.org.
Despite these advances, challenges remain. In materials science, one of the primary challenges hindering the broader use of related naphthoxazine monomers in polymerization is their volatility, which can lead to reduced yields acs.org. In medicinal chemistry, overcoming multidrug resistance remains a significant hurdle, necessitating the design of novel scaffolds that can evade existing resistance mechanisms nih.gov. Achieving high stereoselectivity and yield in the synthesis of complex, substituted oxazinanones can also be a considerable challenge, requiring careful optimization of reaction conditions and catalyst design researchgate.netimperial.ac.uk.
| Area | Emerging Trends | Challenges |
| Medicinal Chemistry | Development of novel antibacterial and antitumor agents nih.gov. | Overcoming multidrug resistance in pathogens and cancer cells nih.gov. |
| Synthetic Methodology | Use of multicomponent reactions and green chemistry principles osi.lvyork.ac.uk. | Achieving high yields and stereoselectivity for complex derivatives researchgate.netimperial.ac.uk. |
| Materials Science | Application as monomers for high-performance polymers osi.lvresearchgate.net. | Volatility of certain monomers during polymerization acs.org. |
Potential for Further Exploration of Diphenylmethyl-Substituted Heterocycles
The diphenylmethyl group is a privileged substituent in medicinal chemistry, found in numerous approved drugs. Its presence in a heterocyclic scaffold like 1,3-oxazinan-2-one opens up significant avenues for future research. The lipophilic and bulky nature of the diphenylmethyl moiety can enhance binding to biological targets and improve pharmacokinetic properties.
Future exploration could focus on several key areas:
Drug Discovery: Synthesizing and screening libraries of diphenylmethyl-substituted heterocycles for a wide range of biological activities. Given the prevalence of this moiety in CNS-active drugs, exploring their potential as neurological agents could be particularly fruitful. Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists are accelerating the pace of drug discovery in the heterocyclic field mdpi.com.
Asymmetric Catalysis: The chiral environment that can be created by a diphenylmethyl-substituted heterocycle could be exploited in the design of new ligands for asymmetric catalysis.
Materials Science: Investigating the impact of the bulky diphenylmethyl group on the properties of polymers derived from oxazinanone monomers. This could lead to materials with enhanced thermal stability or unique photophysical properties.
Computational Chemistry: Utilizing computational tools to rationally design novel diphenylmethyl-substituted heterocycles with optimized biological activities and a deeper understanding of structure-activity relationships mdpi.com.
The continued development of novel synthetic methodologies will be crucial to accessing these complex molecules and unlocking their full potential in various scientific disciplines mdpi.com. The versatility of the oxazinanone core, combined with the proven utility of the diphenylmethyl group, suggests that 3-(Diphenylmethyl)-1,3-oxazinan-2-one and related structures represent a promising area for future research and innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(diphenylmethyl)-1,3-oxazinan-2-one, and how can researchers optimize yield and purity?
- Methodology :
- Step 1 : Start with homoallylic carbamates synthesized via a three-component reaction involving aldehydes, allyltrimethylsilane, and benzyl carbamate, catalyzed by iodine .
- Step 2 : Perform Sharpless dihydroxylation (racemic) on the carbamate to generate 3,4-dihydroxybutylcarbamate derivatives .
- Step 3 : Cyclize the product using NaH in tetrahydrofuran (THF) to form the oxazinan-2-one core. Yields typically range from 70–85%, though diastereomeric mixtures may form .
- Purification : Use flash column chromatography to isolate the desired product. For inseparable diastereomers, consider derivatization (e.g., carbamate cyclization with 1,1’-carbonyldiimidazole) to improve separation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Key Methods :
- NMR Spectroscopy : Analyze , , and (if fluorinated substituents are present) to confirm regiochemistry and stereochemistry .
- HPLC : Assess purity and resolve diastereomers using normal-phase or reverse-phase columns .
- X-ray Crystallography : Resolve ambiguous stereochemical outcomes, especially for trans-diastereomers formed with electron-withdrawing substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl groups) .
Advanced Research Questions
Q. How can researchers address diastereomeric mixtures during synthesis, and what strategies improve stereochemical control?
- Strategies :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) favor trans-diastereomer formation during cyclization. Adjust substituents to bias stereochemical outcomes .
- Derivatization : Convert diastereomers into separable intermediates (e.g., carbamate cyclization) using CDI in THF, followed by normal-phase chromatography .
- Catalytic Asymmetry : Explore chiral catalysts or ligands (e.g., oxazoline-imidazolium salts) to induce enantioselectivity during key steps like Sharpless dihydroxylation .
Q. What reaction conditions minimize by-products during alkylation or cyclization steps?
- Optimization :
- Base Selection : Replace t-BuOK with NaH in DMF for efficient dialkylation of malonate esters, avoiding monoalkylation byproducts .
- Solvent Effects : Use anhydrous THF for cyclization to suppress hydrolysis or side reactions .
- Catalyst Screening : Test iodine vs. Lewis acids (e.g., BF) in initial carbamate formation to improve regioselectivity .
Q. How can computational modeling aid in predicting reactivity or stereochemical outcomes?
- Applications :
- DFT Calculations : Model transition states for cyclization or dihydroxylation steps to predict diastereomer ratios .
- Docking Studies : Screen substituent effects on biological targets (e.g., histamine receptors) for drug discovery applications .
Data Interpretation and Contradictions
Q. How should researchers reconcile conflicting literature data on diastereomer ratios?
- Approach :
- Reproduce Conditions : Verify reported protocols (e.g., Sharpless dihydroxylation with iodine catalysis) and compare outcomes using identical substrates .
- Analytical Validation : Cross-check NMR and HPLC data with published spectra. For discrepancies, use X-ray crystallography as a definitive method .
Applications in Drug Discovery
Q. What structural modifications of this compound enhance pharmacological activity?
- Design Principles :
- Bioisosteric Replacement : Substitute the diphenylmethyl group with fluorenyl or naphthyl groups to improve lipophilicity or target binding .
- Functionalization : Introduce fluorinated alkyl chains (e.g., 3-fluoropropyl) to enhance metabolic stability .
- Case Study : Oxatomide, a diphenylmethyl-containing antihistamine, demonstrates the pharmacophore’s utility in H1 receptor antagonism .
Technical Challenges in Scaling Synthesis
Q. What challenges arise during scale-up, and how can they be mitigated?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
